(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
- The synthesis and structural exploration of novel bioactive heterocycles, such as benzothiazoles, thiazoles, and furan derivatives, often involve complex reactions to introduce specific functional groups that can modulate the biological activity and physical properties of these molecules. Techniques such as X-ray diffraction, IR, NMR, and LC-MS are commonly used to characterize the molecular structure and confirm the identity of synthesized compounds (Benaka Prasad et al., 2018).
Antimicrobial Activity
- Some derivatives of piperidinyl methanones, including oxime derivatives, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing promising results against various pathogenic bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Molecular Interactions and Stability
- The study of molecular interactions, such as hydrogen bonding and pi-pi interactions, plays a crucial role in understanding the stability and reactivity of these compounds. Techniques like Hirshfeld surface analysis and 3D molecular surface contours are utilized to analyze these interactions in the solid state, providing insights into the molecular organization and potential applications in designing materials with desired properties (Karthik et al., 2021).
Novel Synthetic Pathways
- Research on the synthesis of complex organic molecules, such as the studied compound, often reveals novel synthetic pathways that can be utilized in the synthesis of other related compounds. These pathways can involve unique reactions under specific conditions, providing valuable knowledge for the field of synthetic organic chemistry (Rui, 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives, which share a similar structure, are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives, which share a similar structure, have been found to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds, such as thiazole derivatives, are known to have diverse pharmacokinetic properties .
Result of Action
Thiazole derivatives, which share a similar structure, have been found to exhibit a range of molecular and cellular effects, depending on their specific biological activity .
Action Environment
Similar compounds, such as thiazole derivatives, are known to be influenced by various environmental factors .
Properties
IUPAC Name |
[4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O3S/c1-10-7-14(11(2)25-10)18(24)23-5-3-13(4-6-23)26-19-22-17-15(21)8-12(20)9-16(17)27-19/h7-9,13H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYSFYJGDXDWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)OC3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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